METHYL (4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
Methyl 4-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrrole ring, a fluorophenyl group, and a dimethylaminobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves a multi-step process. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with 4-fluoroacetophenone to form an intermediate chalcone. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or sodium ethoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the reproducibility and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 4-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and antioxidant agent.
Materials Science: Due to its unique electronic properties, the compound is explored for use in organic electronics and optoelectronic devices.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of METHYL (4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or antioxidant properties. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(4-(dimethylamino)benzylidene)-2-phenyloxazol-5(4H)-one: This compound shares a similar structure and is also investigated for its antimicrobial and antioxidant properties
Properties
Molecular Formula |
C22H21FN2O3 |
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Molecular Weight |
380.4g/mol |
IUPAC Name |
methyl (4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-1-(4-fluorophenyl)-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C22H21FN2O3/c1-14-20(22(27)28-4)19(13-15-5-9-17(10-6-15)24(2)3)21(26)25(14)18-11-7-16(23)8-12-18/h5-13H,1-4H3/b19-13- |
InChI Key |
JNQIBYMAVCCBHB-UYRXBGFRSA-N |
SMILES |
CC1=C(C(=CC2=CC=C(C=C2)N(C)C)C(=O)N1C3=CC=C(C=C3)F)C(=O)OC |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)N(C)C)/C(=O)N1C3=CC=C(C=C3)F)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC=C(C=C2)N(C)C)C(=O)N1C3=CC=C(C=C3)F)C(=O)OC |
Origin of Product |
United States |
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